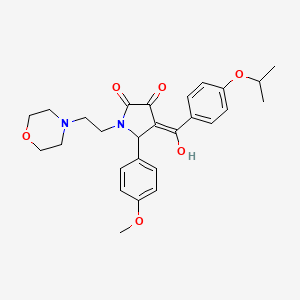

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

Its structure includes:

- A 3-hydroxy-pyrrol-2-one core, which is a common pharmacophore in bioactive molecules due to its hydrogen-bonding capacity .

- A 4-isopropoxybenzoyl substituent at position 4, contributing lipophilicity and steric bulk.

- A 4-methoxyphenyl group at position 5, which may influence electronic properties and binding interactions.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-18(2)35-22-10-6-20(7-11-22)25(30)23-24(19-4-8-21(33-3)9-5-19)29(27(32)26(23)31)13-12-28-14-16-34-17-15-28/h4-11,18,24,30H,12-17H2,1-3H3/b25-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNPGZWJRDKTGT-WJTDDFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

Substitution Reactions: Introduction of the 4-isopropoxybenzoyl and 4-methoxyphenyl groups through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Morpholinoethyl Group Addition: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyrrolone core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biochemical Probes: Used to study enzyme interactions and biochemical pathways.

Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s diverse functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrol-2-one derivatives reported in the literature. Key differences in substituents, synthesis, and properties are highlighted.

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound (position 5) is analogous to the 4-methoxyphenyl in Compound 21 , which exhibits antiestrogenic effects (IC₅₀ = 1.2 µM) . The positional isomer in (3-methoxyphenyl) may alter binding affinity due to differences in electronic distribution .

- Chloro and bromo substituents (e.g., Compounds 20–23 in ) enhance electrophilicity and may improve target engagement but reduce solubility .

Morpholinoalkyl Chain Variations: The 2-morpholinoethyl chain in the target compound contrasts with the 3-morpholinopropyl group in –3. The longer chain in the latter may enhance membrane permeability but increase metabolic instability .

Benzoyl Substituents: The 4-isopropoxybenzoyl group in the target compound is structurally similar to the 2-methyl-4-isopropoxybenzoyl group in .

Synthetic Yields: Yields for analogous compounds (e.g., 29–58% in ) suggest moderate synthetic accessibility.

Research Findings and Implications

- Crystallography : Isostructural compounds in exhibit planar conformations with perpendicular fluorophenyl groups, suggesting the target compound may adopt similar packing arrangements in solid state .

- Hydrogen Bonding : The 3-hydroxy group in the pyrrol-2-one core likely participates in hydrogen-bond networks, as seen in related structures (). This feature could be exploited in crystal engineering or drug design .

Biological Activity

3-Hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, a complex organic compound, belongs to the class of pyrrolones. Its unique chemical structure, characterized by multiple functional groups including hydroxyl, isopropoxy, and morpholino moieties, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₃ with a molecular weight of 395.45 g/mol. The presence of various substituents enhances its solubility and bioavailability, which are critical for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃ |

| Molecular Weight | 395.45 g/mol |

| CAS Number | 371236-26-9 |

| Functional Groups | Hydroxyl, Isopropoxy, Morpholino |

Biological Activity

Research indicates that compounds with similar structures to 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exhibit significant biological activities such as:

- Antitumor Activity : Similar pyrrolone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in tumor growth.

- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Pyrrolone derivatives have been linked to anti-inflammatory activities, which could be beneficial in managing chronic inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study explored the antitumor effects of various pyrrolone derivatives in vitro, highlighting that modifications in the substituents significantly influenced their cytotoxicity against human cancer cell lines. The compound's specific interactions with key signaling pathways were noted as a mechanism for its efficacy.

- Microbial Inhibition : Another investigation assessed the antimicrobial activity of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced antibacterial potency, suggesting that 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one could exhibit similar properties.

- Inflammation Modulation : Research demonstrated that certain pyrrolones reduced inflammatory markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory conditions.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. The morpholino group may enhance binding affinity and selectivity towards target proteins, while the hydroxyl group could facilitate interactions through hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.